molecular formula C28H32O4Ti B13403593 Titanium(IV) cresylate

Titanium(IV) cresylate

Cat. No.: B13403593
M. Wt: 480.4 g/mol
InChI Key: YRHNDPIUPGODHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Titanium(IV) cresylate: is a chemical compound with the molecular formula C28H28O4Ti and a molecular weight of 476.38 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and material science . This compound is known for its unique properties, which make it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium(IV) cresylate can be synthesized through the reaction of titanium(IV) chloride with cresol in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Titanium(IV) cresylate undergoes slow hydrolysis in the presence of moisture, forming titanium dioxide (TiO₂) and releasing methylphenol (cresol) as a byproduct . The reaction proceeds as:
Ti(O-C6H4CH3)4+2H2OTiO2+4HO-C6H4CH3\text{Ti(O-C}_6\text{H}_4\text{CH}_3\text{)}_4 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4\text{HO-C}_6\text{H}_4\text{CH}_3

Key Factors Influencing Hydrolysis:

  • pH : Acidic or basic conditions accelerate hydrolysis compared to neutral environments .

  • Temperature : Elevated temperatures increase reaction rates.

Table 1: Hydrolysis Products Under Varying Conditions

ConditionPrimary ProductsByproducts
Neutral (room temp)Amorphous TiO₂, cresolNone
Acidic (HCl)Crystalline TiO₂, cresolTiCl₄ (trace)
Basic (NaOH)TiO₂ nanoparticles, sodium cresolateSodium titanate phases

Substitution Reactions

The cresolate ligands in this compound are susceptible to substitution by stronger nucleophiles, such as halides or alkoxides.

Halide Substitution

Reaction with hydrochloric acid replaces cresolate ligands with chloride:
Ti(O-C6H4CH3)4+4HClTiCl4+4HO-C6H4CH3\text{Ti(O-C}_6\text{H}_4\text{CH}_3\text{)}_4 + 4\text{HCl} \rightarrow \text{TiCl}_4 + 4\text{HO-C}_6\text{H}_4\text{CH}_3

Alkoxide Exchange

In ethanol, ligand exchange produces titanium ethoxide:
Ti(O-C6H4CH3)4+4EtOHTi(OEt)4+4HO-C6H4CH3\text{Ti(O-C}_6\text{H}_4\text{CH}_3\text{)}_4 + 4\text{EtOH} \rightarrow \text{Ti(OEt)}_4 + 4\text{HO-C}_6\text{H}_4\text{CH}_3

Table 2: Substitution Reactivity with Common Reagents

ReagentProductReaction Rate (k, s⁻¹)
HClTiCl₄5.2 × 10⁻³
EthanolTi(OEt)₄1.8 × 10⁻⁴
AcetylacetoneTi(acac)₄3.7 × 10⁻⁵

Oxidation

While Ti(IV) is already in its highest oxidation state, oxidation can target the organic cresolate ligands. For example, strong oxidizers like KMnO₄ oxidize the methyl group on cresol to a carboxylate:
Ti(O-C6H4CH3)4+KMnO4Ti(O-C6H4COO)4+MnO2+H2O\text{Ti(O-C}_6\text{H}_4\text{CH}_3\text{)}_4 + \text{KMnO}_4 \rightarrow \text{Ti(O-C}_6\text{H}_4\text{COO}^- \text{)}_4 + \text{MnO}_2 + \text{H}_2\text{O}

Reduction

Reduction of Ti(IV) to Ti(III) is rare but achievable with strong reductants like Na/Hg amalgam:
Ti(O-C6H4CH3)4+2NaTi(O-C6H4CH3)3+2Na+\text{Ti(O-C}_6\text{H}_4\text{CH}_3\text{)}_4 + 2\text{Na} \rightarrow \text{Ti(O-C}_6\text{H}_4\text{CH}_3\text{)}_3^- + 2\text{Na}^+

Hydrolysis of Titanium Alkoxides

Titanium isopropoxide reacts with methylphenol under mild conditions:
Ti(O-iPr)4+4HO-C6H4CH3Ti(O-C6H4CH3)4+4i-PrOH\text{Ti(O-}i\text{Pr)}_4 + 4\text{HO-C}_6\text{H}_4\text{CH}_3 \rightarrow \text{Ti(O-C}_6\text{H}_4\text{CH}_3\text{)}_4 + 4i\text{-PrOH}

Comparative Reactivity with Similar Ti(IV) Compounds

Table 3: Reactivity Comparison

CompoundHydrolysis RateSubstitution EaseThermal Stability
Ti(O-C₆H₄CH₃)₄Slow (k = 0.007)ModerateHigh (>150°C)
Ti(OEt)₄Fast (k = 0.12)HighModerate (120°C)
Ti(OC₆H₅)₄ModerateLowHigh

The methylphenol ligand in this compound provides steric hindrance, reducing hydrolysis and substitution rates compared to smaller alkoxides .

Physicochemical Factors Influencing Reactivity

  • pH : Low pH (<3) accelerates hydrolysis via protonation of cresolate ligands .

  • Temperature : Substitution reactions exhibit Arrhenius behavior, with activation energies of ~45 kJ/mol.

  • Ligand Electronics : Electron-withdrawing substituents on the phenol ring enhance Ti–O bond polarization, increasing reactivity .

Mechanism of Action

The mechanism of action of titanium(IV) cresylate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: Titanium(IV) cresylate is unique due to its specific cresylate ligands, which impart distinct properties compared to other titanium compounds. These properties include enhanced stability and specific reactivity patterns, making it valuable for specialized applications .

Properties

Molecular Formula

C28H32O4Ti

Molecular Weight

480.4 g/mol

IUPAC Name

4-methylphenol;titanium

InChI

InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3;

InChI Key

YRHNDPIUPGODHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.[Ti]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.